molecular formula C12H14N2OS B2464799 N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)acetamide CAS No. 865544-56-5

N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)acetamide

Cat. No. B2464799
CAS RN: 865544-56-5
M. Wt: 234.32
InChI Key: NKDIFCIOEWNOLQ-SEYXRHQNSA-N
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Description

Benzothiazoles, which this compound appears to contain, are a type of heterocyclic compound. They consist of a benzene ring fused to a thiazole ring. Substituents on the benzothiazole structure, such as the ethyl and methyl groups in your compound, can greatly influence its properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. Benzothiazoles can participate in a variety of chemical reactions, but without more information, it’s difficult to predict the specific reactions for this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ethyl and methyl groups suggested by the name) can influence properties like solubility, melting point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Some benzothiazoles can be hazardous, but without specific data on this compound, it’s difficult to provide detailed safety information .

properties

IUPAC Name

N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-4-14-10-6-5-8(2)7-11(10)16-12(14)13-9(3)15/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDIFCIOEWNOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)acetamide

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